Cas no 2248201-83-2 ([R,(+)]-beta-Methylcyclohexane-1-butanol)
[R,(+)]-beta-Methylcyclohexane-1-butanol Chemical and Physical Properties
Names and Identifiers
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- EN300-6506531
- (2R)-4-cyclohexyl-2-methylbutan-1-ol
- 2248201-83-2
- [R,(+)]-beta-Methylcyclohexane-1-butanol
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- Inchi: 1S/C11H22O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m1/s1
- InChI Key: VXVAQKFISOLXNQ-SNVBAGLBSA-N
- SMILES: OC[C@H](C)CCC1CCCCC1
Computed Properties
- Exact Mass: 170.167065321g/mol
- Monoisotopic Mass: 170.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 20.2Ų
[R,(+)]-beta-Methylcyclohexane-1-butanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506531-0.05g |
(2R)-4-cyclohexyl-2-methylbutan-1-ol |
2248201-83-2 | 0.05g |
$1381.0 | 2023-05-31 | ||
| Enamine | EN300-6506531-0.1g |
(2R)-4-cyclohexyl-2-methylbutan-1-ol |
2248201-83-2 | 0.1g |
$1447.0 | 2023-05-31 | ||
| Enamine | EN300-6506531-0.25g |
(2R)-4-cyclohexyl-2-methylbutan-1-ol |
2248201-83-2 | 0.25g |
$1513.0 | 2023-05-31 | ||
| Enamine | EN300-6506531-0.5g |
(2R)-4-cyclohexyl-2-methylbutan-1-ol |
2248201-83-2 | 0.5g |
$1577.0 | 2023-05-31 | ||
| Enamine | EN300-6506531-1.0g |
(2R)-4-cyclohexyl-2-methylbutan-1-ol |
2248201-83-2 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-6506531-2.5g |
(2R)-4-cyclohexyl-2-methylbutan-1-ol |
2248201-83-2 | 2.5g |
$3220.0 | 2023-05-31 | ||
| Enamine | EN300-6506531-5.0g |
(2R)-4-cyclohexyl-2-methylbutan-1-ol |
2248201-83-2 | 5g |
$4764.0 | 2023-05-31 | ||
| Enamine | EN300-6506531-10.0g |
(2R)-4-cyclohexyl-2-methylbutan-1-ol |
2248201-83-2 | 10g |
$7065.0 | 2023-05-31 |
[R,(+)]-beta-Methylcyclohexane-1-butanol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on [R,(+)]-beta-Methylcyclohexane-1-butanol
Chemical Profile of [R,(+)]-beta-Methylcyclohexane-1-butanol (CAS No. 2248201-83-2)
[R,(+)]-beta-Methylcyclohexane-1-butanol] (CAS No. 2248201-83-2) is a chiral alcohol that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis due to its structural complexity and potential biological activity. This compound, characterized by its specific stereochemistry, belongs to the class of secondary alcohols and exhibits a cyclohexane backbone with a methyl group and a butyl chain at the 1-position and 2-position, respectively. The presence of the [R,(+)] configuration indicates a particular spatial arrangement of atoms, which is critical for its interaction with biological targets.
The synthesis of [R,(+)]-beta-Methylcyclohexane-1-butanol involves sophisticated organic transformations, often requiring asymmetric methods to achieve the desired enantiomeric purity. The stereocontrol during synthesis is paramount, as the biological activity of many pharmaceuticals is highly dependent on their absolute configuration. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production of this compound, making it more accessible for research and development purposes.
In the realm of medicinal chemistry, [R,(+)]-beta-Methylcyclohexane-1-butanol has been explored for its potential role as a building block in the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of drugs targeting various therapeutic areas, including central nervous system disorders, inflammation, and metabolic diseases. The cyclohexane ring provides a stable scaffold, while the butyl chain and methyl group introduce hydrophobicity and steric hindrance, respectively, which can modulate drug-receptor interactions.
Recent studies have highlighted the compound's utility in the design of novel ligands for G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a crucial role in cellular signaling pathways, making them attractive targets for therapeutic intervention. The unique stereochemistry of [R,(+)]-beta-Methylcyclohexane-1-butanol allows for precise tuning of ligand-receptor binding affinity and selectivity. For instance, researchers have demonstrated its potential in developing selective agonists or antagonists for receptors such as the mu-opioid receptor (MOR), which is involved in pain modulation and addiction.
Furthermore, the compound has been investigated for its pharmacokinetic properties. The presence of both hydrophobic and hydrophilic moieties enhances its solubility profile, which is critical for oral bioavailability. Additionally, computational modeling studies have suggested that [R,(+)]-beta-Methylcyclohexane-1-butanol may exhibit favorable metabolic stability, reducing the likelihood of rapid degradation in vivo. These attributes make it an appealing candidate for further pharmacological exploration.
The chemical properties of [R,(+)]-beta-Methylcyclohexane-1-butanol also lend themselves to applications in chemical biology and drug discovery. Its ability to serve as a chiral probe allows researchers to study enzyme-substrate interactions and develop enzyme inhibitors with high specificity. For example, it has been used in assays to investigate the activity of cytochrome P450 enzymes (CYPs), which are responsible for metabolizing a significant portion of drugs in the human body.
Recent innovations in synthetic methodologies have expanded the synthetic toolbox for constructing derivatives of [R,(+)]-beta-Methylcyclohexane-1-butanol. Transition-metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation processes, have enabled the introduction of diverse functional groups while maintaining enantiomeric purity. These advances have opened new avenues for creating structurally diverse libraries of compounds for high-throughput screening (HTS) campaigns.
The versatility of [R,(+)]-beta-Methylcyclohexane-1-butanol as a synthetic intermediate has also been recognized in industrial applications. Pharmaceutical companies have leveraged its unique structure to develop proprietary drug candidates with improved pharmacological profiles. The compound's role as a key intermediate in multi-step syntheses underscores its importance in modern drug discovery pipelines.
In conclusion, [R,(+)]-beta-Methylcyclohexane-1-butanol (CAS No. 2248201-83-2) represents a significant asset in pharmaceutical chemistry due to its chiral nature and structural features. Its applications span from serving as a building block in drug synthesis to acting as a ligand for biological targets. The ongoing research into this compound highlights its potential as a lead molecule or intermediate in developing novel therapeutic agents addressing various human health challenges.
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